REACTION_CXSMILES
|
O1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH:6]2[C:11]2[O:15][N:14]=[C:13]([CH3:16])[N:12]=2)[O:4]CC1.Cl>O1CCCC1>[CH3:16][C:13]1[N:12]=[C:11]([CH:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:5]2=[O:4])[O:15][N:14]=1
|
Name
|
5-(1,4-dioxa-spiro[4.5]dec-6-yl)-3-methyl-[1,2,4]oxadiazole
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12C(CCCC2)C2=NC(=NO2)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 13 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with saturated sodium bicarbonate solution and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The remaining solid was recrystallized from heptane
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=N1)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |